3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride
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Overview
Description
“3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is a chemical compound with the CAS Number: 1258641-44-9 . It has a molecular weight of 312.2 and is typically found in a powder form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which is the core structure of the compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for “3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is not available in the retrieved data.Physical And Chemical Properties Analysis
“3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride” is a powder at room temperature . It has a molecular weight of 312.2 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Organic Synthesis Enhancements
Research has indicated that the imidazo[1,2-a]pyridine scaffold, related to 3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride, is valuable in the synthesis of oligonucleotide analogues. Specifically, an activating agent incorporating pyridine hydrochloride/aniline has been utilized to synthesize mixed base oligonucleotides, highlighting its utility in creating compounds sensitive to conventional deblocking steps used in nucleoside phosphoramidites activation (Gryaznov & Letsinger, 1992).
Medicinal Chemistry Leads
The imidazo[1,2-a]pyridine framework is a key moiety in medicinal chemistry, offering a wide range of pharmacological properties. Its structural versatility allows for the development of enzyme inhibitors, receptor ligands, and anti-infectious agents, making it a significant scaffold in drug discovery processes. The recent progress in understanding the pharmacological attributes of imidazo[1,2-a]pyridine derivatives underscores their potential in therapeutic applications (Enguehard-Gueiffier & Gueiffier, 2007).
Innovative Synthesis Methods
Novel Synthesis Approaches
Advancements in synthetic chemistry have enabled the development of new methods for constructing imidazo[1,2-a]pyridine derivatives. For instance, visible-light-promoted cross-dehydrogenative coupling methodologies have been explored to afford 3-substituted imidazopyridines, illustrating the use of organo photocatalysts in metal-free conditions. This approach facilitates the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrimidine and indole derivatives, under mild reaction conditions (Kibriya, Bagdi, & Hajra, 2018).
C-H Functionalization for C-S Bond Formation
Recent efforts in chemical synthesis have focused on the C-H functionalization of imidazo[1,2-a]pyridines, aiming at enhancing biological activity through the synthesis of functionalized derivatives. These methods leverage readily available substrates and catalysts under mild conditions, contributing significantly to the pharmaceutical application landscape (Ravi & Adimurthy, 2017).
Safety And Hazards
properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O.2ClH/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12;;/h1-9H,10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBHFJTKDYAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride |
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